molecular formula C5H7N3OS2 B043262 N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 38583-51-6

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B043262
CAS No.: 38583-51-6
M. Wt: 189.3 g/mol
InChI Key: MOQNHXGAGXWLLU-UHFFFAOYSA-N
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Scientific Research Applications

N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

Future Directions

The future directions for research on “N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide” could include further investigation into its synthesis, chemical reactions, and potential applications. This compound, like other thiadiazole derivatives, may have potential for development in various fields due to its unique chemical structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2-amino-5-methylthio-1,3,4-thiadiazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
  • N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
  • Dabrafenib
  • Dasatinib
  • Patellamide A
  • Ixabepilone
  • Epothilone

Uniqueness

N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group enhances its reactivity and potential for various applications compared to other thiadiazole derivatives.

Properties

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS2/c1-3(9)6-4-7-8-5(10-2)11-4/h1-2H3,(H,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQNHXGAGXWLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326099
Record name N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38583-51-6
Record name NSC523936
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the molecular structure of N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide and how does it influence its arrangement in solid form?

A1: N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, also referred to as N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide, has the molecular formula C5H7N3OS2 []. In its solid form, the molecule exists as inversion dimers linked by pairs of N—H⋯N hydrogen bonds, forming R 2 2(8) ring motifs []. These dimers are further organized into chains through intermolecular C—H⋯O hydrogen bonds between the methylsulfanyl groups and the oxygen atoms of the carbonyl groups []. This intricate network of hydrogen bonding contributes to the overall stability of the crystal structure.

Q2: Has N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide demonstrated any promising biological activities?

A2: Research suggests that N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, as part of a broader study on botanical active component derivatives, exhibits noteworthy antibacterial activity []. While it showed lower in vitro inhibitory effects on fungal species like Mucor bainieri, Mucor fragilis, and Trichoderma atroviride compared to carbendazim, its efficacy against specific bacterial plant pathogens is notable []. This compound displayed significant inhibitory activity against Xanthomonas axonopodis pv. citri (Xac) and Xanthomonas oryzae pv. oryzicolaby (Xoc) []. The median effective concentration (EC50) values, 22 and 15 μg/ml for Xac and Xoc respectively, were even more potent than the commonly used agricultural fungicides thiodiazole copper and bismerthiazol []. This finding highlights its potential for further investigation as a possible lead compound for developing novel antibacterial agents, particularly in the context of plant diseases.

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